molecular formula C10H6ClNO2 B089183 7-Chloroquinoline-4-carboxylic acid CAS No. 13337-66-1

7-Chloroquinoline-4-carboxylic acid

Cat. No.: B089183
CAS No.: 13337-66-1
M. Wt: 207.61 g/mol
InChI Key: TXYVRYRRTQYTHJ-UHFFFAOYSA-N
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Description

7-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 4th position in the quinoline ring structure imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

7-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

It is known that quinoline-4-carboxylic acid derivatives can inhibit alkaline phosphatases . Alkaline phosphatases are enzymes that remove phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. By inhibiting these enzymes, this compound could potentially affect various biochemical processes.

Biochemical Pathways

Given its potential role as an inhibitor of alkaline phosphatases , it could impact a variety of biochemical pathways. Alkaline phosphatases play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism. Therefore, inhibition of these enzymes could have wide-ranging effects on cellular biochemistry.

Result of Action

As a potential inhibitor of alkaline phosphatases , it could potentially alter the activity of these enzymes, leading to changes in various cellular processes.

Properties

IUPAC Name

7-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYVRYRRTQYTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346167
Record name 7-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13337-66-1
Record name 7-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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